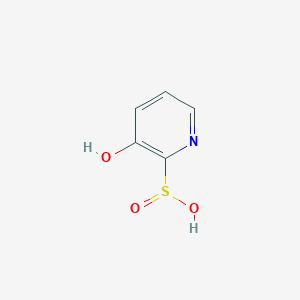
3-Hydroxypyridine-2-sulfinicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxypyridine-2-sulfinicacid is a heterocyclic organic compound containing a pyridine ring substituted with a hydroxyl group at the third position and a sulfinic acid group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Hydroxypyridine-2-sulfinicacid typically involves the sulfonation of 3-hydroxypyridine. One common method includes reacting 3-hydroxypyridine with fuming sulfuric acid at elevated temperatures (220-230°C) in the presence of a catalyst such as mercury sulfate . This reaction yields 3-hydroxypyridine-2-sulfonic acid, which can then be converted to the sulfinic acid derivative through further chemical transformations.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, alternative green chemistry approaches, such as using bio-based feedstocks like furfural, have been explored to produce pyridine derivatives in a more sustainable manner .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxypyridine-2-sulfinicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic acid group to other functional groups.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of catalysts like iron or aluminum chloride.
Major Products:
Oxidation: 3-Hydroxypyridine-2-sulfonic acid.
Reduction: Various reduced forms of the sulfinic acid group.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
3-Hydroxypyridine-2-sulfinic acid is a compound of significant interest in various scientific research applications, particularly in medicinal chemistry, agriculture, and biochemistry. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Drug Development
3-Hydroxypyridine-2-sulfinic acid has been explored for its potential as a pharmacophore in drug discovery. Research indicates that derivatives of pyridinones, including this compound, exhibit a range of biological activities such as:
- Antitumor Activity : Compounds containing the pyridinone core have shown efficacy against various cancer cell lines by targeting protein kinases and histone deacetylases .
- Antimicrobial Properties : The compound's derivatives have been evaluated for their ability to inhibit bacterial growth, making them candidates for new antibiotics .
Structure-Activity Relationships
Studies have highlighted the importance of structural modifications on the biological activity of 3-hydroxypyridine derivatives. For instance, modifications can enhance binding affinity to specific targets like kinases or can improve solubility and bioavailability .
Case Study: Histone Deacetylase Inhibition
Research has identified 3-hydroxypyridine-2-thione as a novel zinc-binding group for histone deacetylase inhibition. Structure-activity relationship studies revealed that specific modifications to the 3-hydroxypyridine structure significantly enhanced its inhibitory potency against HDACs, demonstrating its potential in cancer therapy .
Herbicides and Pesticides
3-Hydroxypyridine derivatives are being investigated for their role as herbicides and pesticides. The compound's ability to interact with biological systems makes it suitable for developing agrochemicals that can effectively control pests while minimizing environmental impact .
Biochemical Pathways
The compound has been studied for its role in microbial degradation pathways, which can inform the development of biopesticides that leverage natural degradation processes to enhance crop protection .
Data Table: Biological Activities of 3-Hydroxypyridine Derivatives
Mechanism of Action
The mechanism by which 3-Hydroxypyridine-2-sulfinicacid exerts its effects involves its interaction with molecular targets such as enzymes. For instance, it can inhibit monoamine oxidase (MAO) activity, affecting the catabolism of neurotransmitters like serotonin and dopamine . The compound’s sulfinic acid group can also participate in redox reactions, contributing to its antioxidant properties.
Comparison with Similar Compounds
- 3-Hydroxypyridine-2-sulfonic acid
- 3-Hydroxypyridine
- 2-Hydroxypyridine-3-sulfinic acid
Comparison: 3-Hydroxypyridine-2-sulfinicacid is unique due to the presence of both a hydroxyl group and a sulfinic acid group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For example, 3-Hydroxypyridine-2-sulfonic acid lacks the redox-active sulfinic acid group, limiting its reactivity in certain contexts .
Properties
Molecular Formula |
C5H5NO3S |
|---|---|
Molecular Weight |
159.17 g/mol |
IUPAC Name |
3-hydroxypyridine-2-sulfinic acid |
InChI |
InChI=1S/C5H5NO3S/c7-4-2-1-3-6-5(4)10(8)9/h1-3,7H,(H,8,9) |
InChI Key |
BNVAMVUWGMGVIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















